A Technical Guide to the Chemical Properties and Applications of 3,5-Difluoro-4-(morpholin-4-yl)aniline
A Technical Guide to the Chemical Properties and Applications of 3,5-Difluoro-4-(morpholin-4-yl)aniline
Executive Summary: This document provides an in-depth technical examination of 3,5-Difluoro-4-(morpholin-4-yl)aniline, a fluorinated aromatic amine of significant interest to the pharmaceutical and life sciences industries. The unique electronic and structural properties conferred by its trifunctional substitution pattern—an aniline moiety, a morpholine ring, and vicinal difluoro groups—make it a highly valuable and versatile building block in modern drug discovery. This guide details its physicochemical properties, spectroscopic profile, logical synthetic pathways, chemical reactivity, and applications, with a focus on providing actionable insights for researchers and development professionals. All protocols and claims are substantiated by authoritative sources to ensure scientific integrity.
Introduction: The Strategic Value of Fluorinated Scaffolds
In medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a well-established strategy for modulating a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small van der Waals radius can profoundly influence lipophilicity, metabolic stability, membrane permeability, and binding affinity. 3,5-Difluoro-4-(morpholin-4-yl)aniline (CAS No. 168828-76-0) emerges as a particularly strategic scaffold. It combines the bio-isosteric benefits of fluorine with the proven pharmacophoric contributions of the morpholino-aniline core, which is found in numerous approved drugs. The specific arrangement of two fluorine atoms ortho to the amine and meta to the morpholine group creates a unique electronic environment that governs its reactivity and interaction with biological targets, making a detailed understanding of its properties essential for its effective utilization.
Physicochemical and Spectroscopic Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development.
Table 1: Core Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Chemical Name | 3,5-difluoro-4-(morpholin-4-yl)aniline | [1] |
| CAS Number | 168828-76-0 | [1] |
| EC Number | 818-661-6 | [1] |
| Molecular Formula | C₁₀H₁₂F₂N₂O | Calculated |
| Molecular Weight | 214.21 g/mol | Calculated |
| IUPAC Name | 3,5-difluoro-4-morpholin-4-ylaniline |[1] |
Table 2: Physicochemical Properties
| Property | Value | Rationale / Comments |
|---|---|---|
| Appearance | White to off-white or light yellow solid/powder | Inferred from related aniline structures.[2] |
| Melting Point | Data not widely reported. Expected to be a low-melting solid. | The parent compound, 3,5-difluoroaniline, has a melting point of 37-41 °C.[3] The addition of the morpholine group increases molecular weight and polarity, likely raising the melting point. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Chloroform). Insoluble in water. | The aromatic and morpholine components suggest good solubility in organic media, while the overall structure remains largely non-polar, predicting poor aqueous solubility.[3] |
| pKa (Predicted) | ~3.0-3.5 (Anilinium ion) | The two electron-withdrawing fluorine atoms significantly reduce the basicity of the aniline nitrogen compared to aniline (pKa 4.6). This is a critical consideration for salt formation and physiological pH behavior. |
Spectroscopic Profile
While a comprehensive public database of spectra for this specific compound is limited, its structure allows for a confident prediction of its key spectroscopic features.
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¹H NMR: The proton NMR spectrum is expected to be distinct. The two aromatic protons will appear as a doublet or multiplet in the aromatic region (approx. 6.0-6.5 ppm), shifted upfield due to the strong electron-donating effect of the aniline and morpholine groups. The aniline protons (-NH₂) will present as a broad singlet. The morpholine protons will appear as two distinct triplets (or multiplets) around ~3.8 ppm (for -CH₂-O-) and ~3.0 ppm (for -CH₂-N-).
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¹³C NMR: The carbon spectrum will show characteristic signals for the aromatic ring, with the carbons attached to fluorine exhibiting large C-F coupling constants. The carbon attached to the aniline nitrogen (C1) and the morpholine nitrogen (C4) will be significantly influenced by these heteroatoms.
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¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single resonance is expected for the two equivalent fluorine atoms, providing a clear marker for the compound's identity.
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Mass Spectrometry (MS): The molecular ion peak (M+) in an ESI-MS spectrum would be observed at m/z 214.21, with a protonated species [M+H]⁺ at m/z 215.22.
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Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (two bands, ~3350-3450 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C aromatic ring stretching (~1500-1600 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).
Synthesis and Manufacturing
The most logical and industrially scalable approach to synthesizing 3,5-Difluoro-4-(morpholin-4-yl)aniline is through a nucleophilic aromatic substitution (SₙAr) reaction.
Retrosynthetic Analysis & Proposed Route
The key bond disconnection is the C-N bond between the aromatic ring and the morpholine nitrogen. This leads back to a highly electrophilic fluorinated benzene ring and morpholine as the nucleophile. The synthesis starts from 1,2,4-trifluoro-5-nitrobenzene, where the fluorine at the 4-position is highly activated towards substitution by the para-nitro group.
Caption: Proposed synthetic workflow for 3,5-Difluoro-4-(morpholin-4-yl)aniline.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative procedure based on established methodologies for similar transformations.[4]
Step 1: Synthesis of 4-(2,5-Difluoro-4-nitrophenyl)morpholine
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Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,2,4-trifluoro-5-nitrobenzene (1.0 eq).
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Solvent & Base: Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the starting material, followed by powdered anhydrous potassium carbonate (2.0 eq).
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Nucleophile Addition: Slowly add morpholine (1.1 eq) to the stirring suspension at room temperature. The choice of a slight excess of morpholine ensures the complete consumption of the electrophile.
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Reaction: Heat the mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.
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Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The product will precipitate as a solid.
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Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts and residual DMSO, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or isopropanol if necessary.
Step 2: Reduction to 3,5-Difluoro-4-(morpholin-4-yl)aniline
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Catalyst Setup: In a hydrogenation vessel, suspend 4-(2,5-Difluoro-4-nitrophenyl)morpholine (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
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Catalyst Addition: Carefully add Palladium on carbon (10% w/w, ~5 mol%) to the suspension under an inert atmosphere.
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-60 psi) and stir vigorously at room temperature. The hydrogenation is exothermic and may require initial cooling.
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Monitoring: Monitor the reaction by observing hydrogen uptake and by TLC/HPLC analysis until the starting material is fully consumed.
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Filtration & Isolation: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
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Final Product: Concentrate the filtrate under reduced pressure to yield the final product, 3,5-Difluoro-4-(morpholin-4-yl)aniline, which can be used directly or purified further by column chromatography or recrystallization.
Chemical Reactivity and Derivatization
The reactivity of this molecule is dictated by the interplay of its three key functional components.
Caption: Key reaction pathways for 3,5-Difluoro-4-(morpholin-4-yl)aniline.
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Reactivity of the Anilino Group: The primary amine is the most reactive site for derivatization. It readily undergoes acylation with acid chlorides or anhydrides to form amides, and sulfonylation with sulfonyl chlorides to produce sulfonamides. These reactions are fundamental in building more complex molecular structures for drug discovery.
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Reactivity of the Aromatic Ring: The aromatic ring is significantly deactivated towards electrophilic aromatic substitution (EAS). The two fluorine atoms are strongly electron-withdrawing, and while the aniline and morpholine groups are activating, their effect is insufficient to overcome the deactivation, making reactions like nitration or Friedel-Crafts challenging.
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Role in Medicinal Chemistry: The true value of this scaffold lies in its use as a foundational piece. The aniline nitrogen serves as a key vector for connecting to other parts of a target molecule. The difluoro substitution pattern provides metabolic blocking sites, preventing oxidative metabolism at those positions and potentially increasing the drug's half-life. Furthermore, the fluorine atoms can engage in favorable hydrogen bonding or dipole-dipole interactions within a protein's active site.
Applications in Drug Discovery
This compound is a quintessential "building block" for constructing libraries of potential drug candidates. Its structure is particularly relevant for the development of kinase inhibitors . Many kinase inhibitors feature a substituted aniline core that serves as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region. The specific substitutions on the aniline ring are then used to achieve potency and selectivity for the target kinase. The 3,5-difluoro-4-morpholino substitution pattern offers a unique combination of electronics and sterics that can be exploited to target specific kinases in oncology, immunology, and other therapeutic areas.
Safety, Handling, and Storage
As with any aniline derivative, proper safety precautions are mandatory.
Table 3: GHS Hazard Classifications
| Hazard Class | Category | Hazard Statement | Source |
|---|---|---|---|
| Acute Toxicity | 4 | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. | [1] |
| Skin Irritation | 2 | H315: Causes skin irritation. | [1] |
| Eye Irritation | 2A | H319: Causes serious eye irritation. | [1] |
| STOT SE | 3 | H336: May cause drowsiness or dizziness. |[1] |
Personal Protective Equipment (PPE)
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Eye Protection: Wear chemical safety goggles or a face shield.[5]
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Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[6]
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Skin and Body Protection: Wear a laboratory coat. Ensure an emergency shower and eyewash station are readily available.
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Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[7]
First-Aid Measures
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
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Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Storage and Disposal
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.[5]
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Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
3,5-Difluoro-4-(morpholin-4-yl)aniline is more than a simple chemical intermediate; it is a strategically designed scaffold that offers significant advantages for modern drug discovery programs. Its unique electronic properties, conferred by the vicinal fluorine atoms, coupled with the established pharmacophoric value of the morpholino-aniline core, provide a powerful tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and handling is crucial for unlocking its full potential in the development of next-generation therapeutics.
References
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NextSDS. (n.d.). 3,5-difluoro-4-(morpholin-4-yl)aniline — Chemical Substance Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from [Link]
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Arı, E., Şahin, N., Üstün, E., Dündar, M., & Özdemir, İ. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Difluoroaniline. Retrieved from [Link]
